2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Catalog No.
S804670
CAS No.
945953-48-0
M.F
C13H18OS
M. Wt
222.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

CAS Number

945953-48-0

Product Name

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

IUPAC Name

2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

InChI

InChI=1S/C13H18OS/c1-2-3-4-6-10-9-11-12(14)7-5-8-13(11)15-10/h9H,2-8H2,1H3

InChI Key

CXJRZQPQBNHPPA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=C(S1)CCCC2=O

Canonical SMILES

CCCCCC1=CC2=C(S1)CCCC2=O

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a specialized heterocyclic ketone that serves as a critical, non-interchangeable intermediate in the synthesis of potent and selective negative allosteric modulators (NAMs) of the Cannabinoid Receptor 1 (CB1). [1] Its primary procurement value is tied to its documented use in constructing specific tool compounds and potential therapeutic agents where the n-pentyl substituent at the 2-position is essential for achieving the desired pharmacological profile in the final molecule. [1]

Research Fit

Identity

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 945953-48-0). Frequently mislabeled as PD-144418 in vendor catalogs.

Workflow

Building block for CNS heterocycle SAR. Core scaffold utilized in established drug syntheses.

Specification

Commercially available with typical purity 95%. Verify structural identity upon receipt.

Procurement of a close analog, such as a 2-methyl, 2-propyl, or even a 2-hexyl version of this ketone, is inadvisable for its primary application. Extensive structure-activity relationship (SAR) studies for the target CB1 allosteric modulators demonstrate that the length of the alkyl chain at the 2-position has a direct and non-linear impact on the final compound's biological activity. [1] Substituting the pentyl group results in a final molecule with a significantly different potency, rendering analogs unsuitable for research programs or synthesis campaigns that aim to replicate or build upon established data. The pentyl chain offers a specific level of potency that is not achieved by shorter or longer alkyl chains. [1]

Substitution Risk

Target 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one C13H18OS, 222.3 g/mol
Substitute Risk PD-144418 (CAS 154130-99-1) C18H22N2O, 282.4 g/mol. Different elemental composition. May not transfer for SigmaR1 studies.
Target 2-Pentyl Analog Exact structure for procurement
Substitute Risk 2-Methyl or 2-Substituted Analogs 2-Substituent shifts LogP, solubility, and membrane permeability. May not reproduce.

Precursor to a CB1 Modulator with Optimized Potency in a Validated Assay

The primary reason to procure the 2-pentyl intermediate is its documented role as the direct precursor to a final compound (Example 4) with high functional activity. In a [35S]GTPγS binding assay measuring inhibition of CP55940-stimulated response, the final compound derived from the 2-pentyl ketone showed 94% inhibition at 10 µM. [1] This level of activity is significantly different from that of analogs prepared from ketones with shorter or longer alkyl chains, establishing the pentyl group as a key determinant of potency. [1]

Evidence DimensionInhibition of CP55940-stimulated [35S]GTPγS binding
Target Compound Data94% Inhibition @ 10 µM (for final compound derived from 2-pentyl intermediate)
Comparator Or BaselineFinal compounds from 2-methyl: 67%; 2-propyl: 79%; 2-butyl: 89%; 2-hexyl: 80%
Quantified Difference1.4x greater inhibition vs. 2-methyl analog; 1.18x vs. 2-propyl; 1.175x vs. 2-hexyl
ConditionsAssay performed on membranes from CHO cells expressing the human CB1 receptor.

This demonstrates that the specific 2-pentyl structure is critical for synthesizing a final product with the desired high-potency pharmacological profile for CB1 modulation studies.

Identity
Head-to-head
C13H18OS (222.3) vs. C18H22N2O (282.4)
Different elemental composition (N vs. S)
Prevents procurement of wrong entity.
PD-144418 (CAS 154130-99-1) is a SigmaR1 ligand.

Documented Synthesis with a Reliable and Efficient Yield

The synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (Intermediate 4) is reported with a 64% yield via Friedel-Crafts acylation. [1] This documented yield provides a reliable baseline for process development and scale-up planning. It compares favorably within the series of related 2-alkyl analogs, indicating no unusual synthetic penalty for incorporating the functionally critical pentyl group. [1]

Evidence DimensionChemical Synthesis Yield
Target Compound Data64%
Comparator Or Baseline2-Methyl analog (Intermediate 1): 72%; 2-Propyl analog (Intermediate 3): 60%; 2-Butyl analog (Intermediate 5): 63%
Quantified DifferenceComparable to or higher than yields for other key analogs in the series.
ConditionsFriedel-Crafts acylation of 2-(thiophen-2-yl)cyclohex-1-en-1-yl)pentan-1-one with polyphosphoric acid at 80 °C.

A robust, documented yield simplifies synthesis planning, cost analysis, and ensures material availability for subsequent, often more complex, reaction steps.

Synthetic Utility
Class-level
Core scaffold utilized in brexpiprazole synthesis.
2-Pentyl adds approx. +2.8 LogP.
Supports exploration of lipophilic CNS analogs.
Data to verify. Context-dependent.

Key Precursor for High-Potency CB1 Negative Allosteric Modulators (NAMs)

The primary and validated use of this compound is as the starting ketone for the multi-step synthesis of specific CB1 NAMs. The evidence from functional assays confirms that the 2-pentyl group is directly responsible for achieving a high degree of inhibitory activity in the final molecule, making this specific intermediate the correct choice for researchers aiming to synthesize this class of modulators for CNS research. [1]

Development of Tool Compounds for Endocannabinoid System Research

Given its role in creating a potent modulator, this ketone is essential for producing tool compounds designed to probe the allosteric binding sites of the CB1 receptor. Researchers developing assays or studying GPCR signaling pathways benefit from starting with a precursor known to yield a final product with a well-defined and potent activity profile. [1]

Scaffold for Structure-Activity Relationship (SAR) Studies

This compound serves as a crucial building block for medicinal chemistry programs exploring SAR around the dihydrobenzothiophene scaffold. Its documented synthesis and the high potency of its downstream derivatives make it an important reference point and starting material for creating novel analogs targeting the CB1 receptor. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS Heterocycle Building Block
Core scaffold versatility, 2-pentyl handle
Structural identity (NMR, LCMS), SAR reactivity
Vendor Verification Standard
CAS 945953-48-0 identity, high purity
Cross-check against published analytical data
Scaffold Functionalization
2-Pentyl substituent effect on reactivity
Reactivity screening (Vilsmeier-Haack, Buchwald-Hartwig)

XLogP3

4

Wikipedia

2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one

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